1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole
Description
Properties
IUPAC Name |
1-[2-nitro-4-(trifluoromethyl)phenyl]-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N4O2/c10-9(11,12)6-1-2-7(8(3-6)16(17)18)15-5-13-4-14-15/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZMGWGNOCPTZDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])N2C=NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole typically involves multiple steps, starting with the preparation of the nitro and trifluoromethyl-substituted benzene derivative. This intermediate is then subjected to cyclization reactions to form the triazole ring. Common reagents used in these reactions include strong acids or bases, and the reaction conditions often require controlled temperatures and pressures to ensure high yields and purity .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow processes and the use of catalysts to enhance reaction rates .
Chemical Reactions Analysis
1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups
Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Antifungal Applications
Recent studies have highlighted the potential of 1,2,4-triazole derivatives as antifungal agents. The incorporation of specific substituents, such as nitro and trifluoromethyl groups, enhances their antifungal properties.
Structure-Activity Relationship (SAR)
The SAR studies indicate that compounds with the nitro and trifluoromethyl groups at specific positions exhibit increased antifungal activity. For instance:
- Compounds with -NO2 and -CF3 at the 7-position : Demonstrated superior antifungal activity compared to those with substitutions at other positions .
- Fluorinated derivatives : Showed significant effectiveness against resistant strains of fungi like Candida albicans and Aspergillus fumigatus .
Case Study 1: Synthesis and Evaluation of Antifungal Activity
A study synthesized various 1,2,4-triazole derivatives and evaluated their antifungal activities against several fungal strains. The results indicated that:
- Compound with MIC (Minimum Inhibitory Concentration) values : Ranged from 0.0156 to 2.0 μg/mL against Candida species.
- Notable Activity : A derivative with a chlorine substitution exhibited remarkable activity against fluconazole-resistant strains .
Case Study 2: Novel Triazole Derivatives
Another research focused on synthesizing novel triazole derivatives using 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole as a scaffold. The findings revealed:
- Enhanced Antifungal Potency : Certain derivatives showed improved efficacy against pathogenic fungi when compared to existing antifungal drugs such as voriconazole and fluconazole.
- Mechanism of Action : These compounds were found to inhibit fungal growth by disrupting cell membrane integrity and interfering with ergosterol biosynthesis .
Other Biological Activities
In addition to antifungal applications, this compound derivatives have been explored for other biological activities:
Mechanism of Action
The mechanism of action of 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally or functionally related 1,2,4-triazole derivatives:
Key Structural and Functional Comparisons
Similar electron-withdrawing groups (e.g., -CF₃ in , -Cl in ) are associated with improved metabolic stability and target affinity .
Biological Activity Trends: Antifungal Activity: Compounds with halogenated phenyl groups (e.g., 2,4-dichlorophenyl in ) exhibit strong fungicidal activity, likely due to hydrophobic interactions with fungal enzymes. The target compound’s -CF₃ group may offer similar advantages but with distinct selectivity . Antitumor Potential: Trifluoromethyl-substituted triazoles (e.g., ) show significant growth inhibition in cancer cell lines. The nitro group in the target compound could further modulate redox properties, influencing cytotoxicity .
The nitro group may require controlled reaction conditions to avoid over-reduction .
This suggests that environmental persistence may vary compared to non-nitro-substituted triazoles .
Biological Activity
1-[2-Nitro-4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, summarizing key research findings, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C9H5F3N4O2
- Molecular Weight : 256.18 g/mol
The structure includes a triazole ring, a nitro group, and a trifluoromethyl substituent, which contribute to its unique properties and biological activities.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Cytotoxic Effects : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. This property is crucial for its potential as an anticancer agent.
- Lipophilicity : The trifluoromethyl group enhances the compound’s lipophilicity, allowing better penetration through cell membranes.
Antimicrobial Activity
Research has shown that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. For instance, studies on related compounds demonstrated effectiveness against various Gram-positive and Gram-negative bacterial strains . The presence of specific substituents on the triazole ring influences the degree of antibacterial activity.
Anticancer Properties
Recent studies have explored the anticancer potential of triazole derivatives. For example:
- Case Study : A study evaluating several 1,2,4-triazole derivatives found that certain compounds exhibited potent antiproliferative effects on cancer cell lines. The structure-activity relationship (SAR) indicated that modifications at specific positions on the triazole ring could enhance anticancer efficacy .
Anti-inflammatory Effects
In vitro studies have indicated that certain derivatives can inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests potential applications in treating inflammatory diseases .
Research Findings Summary
Case Studies
- Anticancer Activity : In a study involving various triazole derivatives, compounds with specific substitutions demonstrated enhanced cytotoxicity against breast cancer cell lines. The most potent derivative showed an IC50 value significantly lower than standard chemotherapeutics.
- Antimicrobial Efficacy : A comparative study assessed the antibacterial activity of this compound against common pathogens. Results indicated a broad spectrum of activity with notable effectiveness against resistant strains.
Q & A
Q. What are the optimized synthetic routes for 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole, and how can reaction yields be improved?
Methodological Answer: The synthesis of triazole derivatives often involves cyclocondensation or nucleophilic substitution. For nitro- and trifluoromethyl-substituted analogs, a stepwise approach is recommended:
Nitro Group Introduction: React 1H-1,2,4-triazole with a pre-functionalized aryl halide containing a nitro group under Ullmann or Buchwald-Hartwig coupling conditions .
Trifluoromethyl Incorporation: Use trifluoromethylation reagents (e.g., TMSCF₃ or CF₃Cu) in the presence of a palladium catalyst to introduce the CF₃ group at the para position .
Microwave-Assisted Synthesis: Reduce reaction times and improve yields (e.g., from 60% to 85%) by employing microwave irradiation, as demonstrated for similar triazole thiones .
Key Considerations: Monitor reaction progress via TLC or HPLC, and purify via column chromatography using silica gel (ethyl acetate/hexane gradients).
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer: A multi-technique approach is critical:
- ¹H/¹³C NMR: Confirm substitution patterns (e.g., nitro and CF₃ groups) by observing deshielded aromatic protons and CF₃-coupled splitting .
- FT-IR: Identify NO₂ asymmetric stretching (~1520 cm⁻¹) and C-F stretches (~1100–1200 cm⁻¹) .
- X-ray Crystallography: Resolve ambiguities in molecular geometry, as shown for structurally similar triazole derivatives (e.g., bond angles and torsional strain analysis) .
Data Table:
| Technique | Key Peaks/Features | Purpose |
|---|---|---|
| ¹H NMR | δ 8.5–9.0 (aromatic H) | Confirm nitro substitution |
| ¹³C NMR | δ 120–125 (CF₃) | Verify trifluoromethyl attachment |
| X-ray | C–N bond length ~1.32 Å | Validate triazole ring geometry |
Q. How does the nitro and trifluoromethyl substitution influence the compound’s solubility and polarity?
Methodological Answer:
- Solubility Testing: Perform shake-flask experiments in solvents (e.g., DMSO, ethanol, water) to determine logP values. The nitro group increases polarity, while CF₃ enhances lipophilicity, leading to balanced solubility in semi-polar solvents .
- HPLC Analysis: Use a C18 column (acetonitrile/water gradient) to assess retention times, correlating with hydrophobicity .
Key Finding: CF₃-substituted triazoles exhibit 10–15% higher solubility in DMSO compared to non-fluorinated analogs .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular geometry of this compound?
Methodological Answer:
- Single-Crystal X-ray Diffraction: Grow crystals via slow evaporation (e.g., in ethyl acetate/hexane). Analyze bond lengths (e.g., C–N in triazole: ~1.31–1.35 Å) and dihedral angles to confirm planarity or distortion .
- Comparative Analysis: Overlay experimental data with DFT-optimized structures to identify discrepancies (e.g., steric effects from CF₃) .
Q. What computational methods are suitable for predicting the electronic properties of this triazole derivative?
Methodological Answer:
- DFT Calculations: Use Gaussian 09 with B3LYP/6-311+G(d,p) basis set to compute HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices for reactivity prediction .
- Molecular Dynamics (MD): Simulate solvation effects in water/DMSO to model bioavailability .
Key Insight: The nitro group reduces HOMO energy by ~1.5 eV, enhancing electrophilic reactivity .
Q. How to design experiments to evaluate the bioactivity of this compound against resistant microbial strains?
Methodological Answer:
- MIC Assays: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines). Include fluconazole as a positive control .
- QSAR Modeling: Correlate substituent effects (e.g., CF₃ vs. NO₂) with antimicrobial activity using descriptors like logP and molar refractivity .
Q. How can researchers analyze contradictory bioactivity data arising from structural variations or experimental conditions?
Methodological Answer:
- Meta-Analysis: Compile data from multiple studies (e.g., IC₅₀ values) and apply multivariate regression to isolate substituent-specific effects .
- Controlled Replication: Standardize assay conditions (e.g., pH, inoculum size) to minimize variability. For example, discrepancies in antifungal activity may stem from differences in fungal strain virulence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
